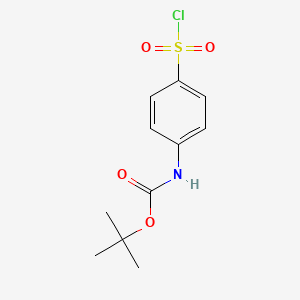
Carbamate de tert-butyle (4-(chlorosulfonyl)phényle)
Vue d'ensemble
Description
Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C11H14ClNO4S and its molecular weight is 291.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des anilines N-Boc-protégées
Carbamate de tert-butyle (4-(chlorosulfonyl)phényle): est utilisé dans la synthèse catalysée au palladium des anilines N-Boc-protégées . Ce procédé est crucial pour protéger le groupe amine pendant les réactions chimiques, permettant des transformations synthétiques supplémentaires sans affecter la fonctionnalité amine sensible.
Préparation des pyrroles tétrasubstitués
Le composé est utilisé dans la synthèse des pyrroles tétrasubstitués, qui sont fonctionnalisés par des groupes ester ou cétone en position C-3 . Ces pyrroles sont des intermédiaires importants dans la recherche et le développement pharmaceutiques, en particulier dans la découverte de nouveaux agents thérapeutiques.
Applications en science des matériaux
En science des matériaux, le carbamate de tert-butyle (4-(chlorosulfonyl)phényle) peut être utilisé pour modifier les propriétés de surface des matériaux. Son groupe sulfonyle peut servir de lien pour attacher divers groupes fonctionnels aux polymères ou aux surfaces, améliorant leurs propriétés telles que l'hydrophobicité ou la réactivité .
Synthèse chimique
Ce composé sert de réactif polyvalent en synthèse chimique. Il peut être utilisé pour introduire le groupe carbamate dans d'autres molécules, ce qui est une transformation précieuse dans la synthèse de composés organiques complexes .
Chromatographie
En chromatographie, le carbamate de tert-butyle (4-(chlorosulfonyl)phényle) pourrait être utilisé comme composé standard ou de référence en raison de sa structure unique. Il peut aider à l'étalonnage des équipements et au développement de nouvelles méthodes chromatographiques .
Chimie analytique
La structure chimique distincte du composé le rend approprié pour une utilisation en chimie analytique comme agent de dérivatisation. Il peut réagir avec des groupes fonctionnels spécifiques dans les analytes, améliorant ainsi leur détection et leur quantification dans diverses techniques analytiques .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C .
Analyse Biochimique
Cellular Effects
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating them. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to changes in enzyme activity. Furthermore, tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at temperatures between 2-8°C. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can be further studied for their biological activity .
Transport and Distribution
The transport and distribution of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Propriétés
IUPAC Name |
tert-butyl N-(4-chlorosulfonylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQJXYLFMTDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701783 | |
| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269747-25-3 | |
| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


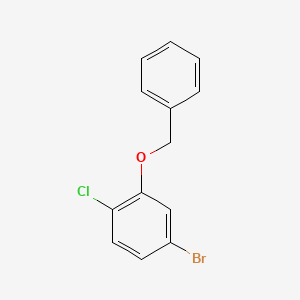
![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)
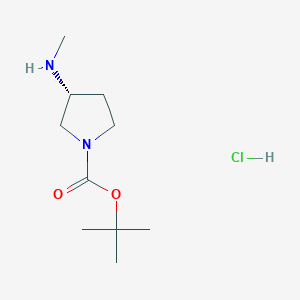

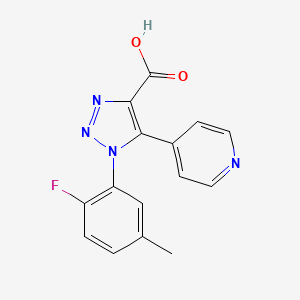
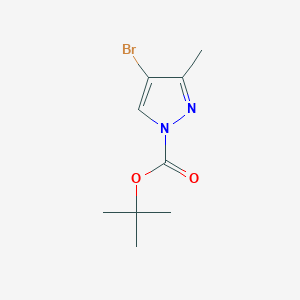
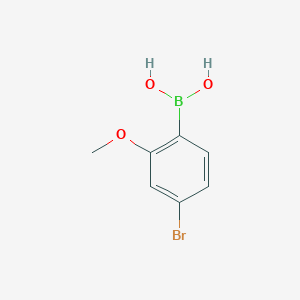
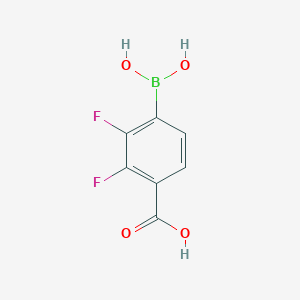
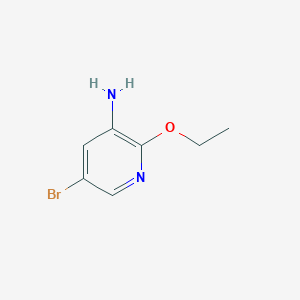
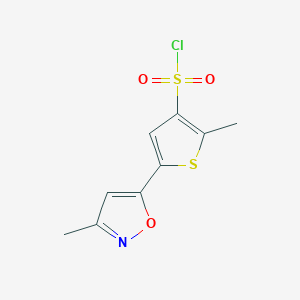
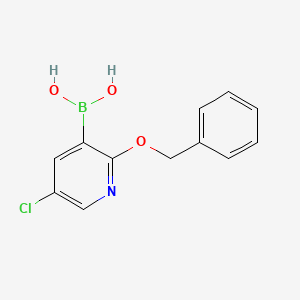
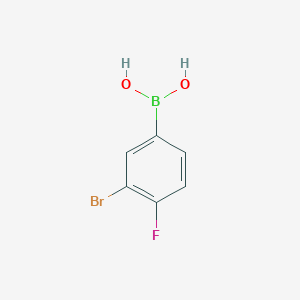
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)

